4-bromo-1-butylpyridin-2(1H)-one
Description
Contextual Significance of Pyridinone Frameworks in Organic Synthesis Methodologies
Pyridinone scaffolds are a prominent class of six-membered nitrogen-containing heterocycles that hold a privileged position in organic and medicinal chemistry. frontiersin.orgresearchgate.net These frameworks exist in two primary isomeric forms, 2-pyridinones and 4-pyridinones, both of which are found in numerous biologically active natural products and synthetic pharmaceuticals. frontiersin.orgresearchgate.net The inherent chemical properties of the pyridinone ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent use in drug design. frontiersin.orgresearchgate.net
The synthesis of pyridinone derivatives is a well-established area of organic chemistry, with numerous methods developed for their construction. These methods often involve the cyclization of acyclic precursors or the modification of pre-existing pyridine (B92270) rings. frontiersin.orgnih.gov The versatility of the pyridinone core allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of its electronic and steric properties. This adaptability makes pyridinones valuable intermediates in the synthesis of complex molecules with diverse applications. researchgate.net For instance, they serve as key precursors for various pharmaceuticals, agrochemicals, and functional organic materials. researchgate.net
Overview of Halogenated Pyridine Derivatives in Contemporary Synthetic Chemistry
Halogenated pyridine derivatives are fundamental building blocks in synthetic chemistry, prized for their utility in constructing a vast range of functional molecules. chemrxiv.orgnih.gov The carbon-halogen bond in these compounds provides a reactive handle for a variety of chemical transformations, most notably cross-coupling reactions. These reactions, often catalyzed by transition metals, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and control.
The regioselective halogenation of the pyridine ring is a significant challenge due to the electron-deficient nature of the aromatic system. nih.gov However, numerous synthetic strategies have been developed to overcome this, enabling the introduction of halogen atoms at specific positions. chemrxiv.orgnih.govchemrxiv.org The position of the halogen atom on the pyridine ring dictates its reactivity and the types of transformations it can undergo. For example, halogens at the 2- and 4-positions are generally more susceptible to nucleophilic aromatic substitution, while those at the 3-position are often less reactive. The ability to selectively introduce halogens at different positions makes halogenated pyridines indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. chemrxiv.orgnih.govresearchgate.net
Rationale for Investigating 4-Bromo-1-butylpyridin-2(1H)-one as a Core Building Block
The investigation of this compound as a core building block is driven by the strategic combination of its structural features. The pyridin-2(1H)-one core provides a stable and versatile scaffold that is amenable to further functionalization. The bromine atom at the 4-position is of particular importance, as it serves as a key reactive site for introducing molecular diversity. This bromo substituent can readily participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the attachment of a wide range of aryl, alkyl, and amino groups.
The N-butyl group at the 1-position serves to enhance the solubility of the molecule in organic solvents, which can be advantageous in many synthetic procedures. It also influences the electronic properties of the pyridinone ring and can play a role in the conformational preferences of the molecule. The combination of the reactive bromo group and the solubilizing butyl group makes this compound a highly attractive building block for the construction of compound libraries for drug discovery and for the synthesis of complex target molecules with potential applications in various areas of chemical and biological research.
Properties
IUPAC Name |
4-bromo-1-butylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-5-11-6-4-8(10)7-9(11)12/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDYYFREKABGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis and Mechanistic Insights for 4 Bromo 1 Butylpyridin 2 1h One
Retrosynthetic Approaches for the 4-Bromo-1-butylpyridin-2(1H)-one Scaffold
A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting logical and feasible synthetic pathways. The most straightforward approach involves the disconnection of the N-butyl group and the bromo substituent, leading to simpler, commercially available or readily synthesizable precursors.
Scheme 1: Retrosynthetic analysis of this compound
Pathway A focuses on the late-stage introduction of the butyl group. This involves the disconnection of the N-C bond, leading to 4-bromopyridin-2(1H)-one and a suitable butylating agent, such as butyl bromide or butyl iodide. This pathway is advantageous if 4-bromopyridin-2(1H)-one is a readily accessible starting material.
Pathway B prioritizes the installation of the bromo substituent on a pre-existing N-butylated pyridinone ring. The C-Br bond is disconnected, leading to 1-butylpyridin-2(1H)-one. This precursor would then undergo a regioselective bromination to yield the target compound. The feasibility of this route is highly dependent on achieving high regioselectivity in the bromination step.
Direct Synthetic Routes to this compound
Direct synthetic routes to this compound can be categorized based on the key bond-forming steps: regioselective bromination and N-alkylation.
Regioselective Bromination Protocols for Pyridinone Precursors
The regioselective bromination of N-substituted pyridin-2-ones is a critical step in synthetic strategies that commence with the N-alkylated core. The electron-rich nature of the pyridinone ring makes it susceptible to electrophilic substitution. However, controlling the position of bromination is paramount. For the synthesis of this compound from 1-butylpyridin-2(1H)-one, the electrophilic attack must be directed to the C4 position.
Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice for its mild and selective nature. The reaction conditions, including solvent and temperature, can significantly influence the regioselectivity. For instance, the bromination of pyridine (B92270) derivatives can be achieved using bromine in the presence of a catalyst or NBS under controlled temperature and solvent polarity to minimize side reactions like di-bromination.
Table 1: Illustrative Conditions for Regioselective Bromination of Pyridine Derivatives
| Precursor | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Observations | Reference |
|---|---|---|---|---|---|
| 4-(tert-butyl)pyridine | N-Bromosuccinimide | Dichloromethane or Acetonitrile (B52724) | 0–25 | Controlled bromination to minimize side reactions. | |
| Fused Azine N-oxides | Tetra-n-butylammonium bromide / Tosic anhydride | - | - | Mild, regioselective C2-bromination. | nih.gov |
N-Alkylation Protocols for Pyridin-2(1H)-one Derivatives
The N-alkylation of 4-bromopyridin-2(1H)-one with a butyl halide is a direct and convergent approach to the target molecule. A significant challenge in the alkylation of pyridones is the potential for O-alkylation, leading to the formation of 2-alkoxypyridine isomers. nih.gov The choice of base, solvent, and any catalytic additives is crucial for maximizing the yield of the desired N-alkylated product.
A highly effective method for the selective N-alkylation of 4-alkoxy-2-pyridones utilizes potassium tert-butoxide as the base in the presence of a catalytic amount of tetrabutylammonium (B224687) iodide (n-Bu4NI) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). lookchem.comresearchgate.net The n-Bu4NI likely facilitates the formation of a more reactive pyridone anion through anion exchange, enhancing its nucleophilicity towards the alkyl halide. lookchem.com This system has been shown to be effective for a range of alkylating agents, including the less activated n-butyl iodide. lookchem.com
Table 2: Conditions for Selective N-Alkylation of 2-Pyridone Derivatives
| Pyridone Derivative | Alkylating Agent | Base/Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Alkoxy-2-pyridones | n-Butyl iodide | t-BuOK / n-Bu4NI / THF | Room Temperature | Good | lookchem.com |
| 4-Alkoxy-2-pyridones | Benzhydryl bromide | t-BuOK / n-Bu4NI / THF | 50 °C | Moderate | lookchem.com |
Catalytic and Reagent-Controlled Methodologies for Functionalization
Modern synthetic methodologies offer catalytic and reagent-controlled approaches that can be applied to the functionalization of pyridinone systems. For the bromination step, methods employing non-hazardous brominating reagents, such as stable mixtures of alkali bromide and alkali bromate (B103136) salts, can be activated with a suitable acid. googleapis.com This provides a safer alternative to liquid bromine.
In the context of N-alkylation, palladium-catalyzed methods have been developed for the N-allylation of tautomerizable heterocycles with high chemo- and regioselectivity. researchgate.net While not a direct route to the butyl derivative, these methods highlight the potential for transition-metal catalysis in the N-functionalization of pyridones.
Convergent Synthesis and Multi-Step Pathway Design
Convergent synthesis strategies aim to construct the target molecule from several independently synthesized fragments. For this compound, a convergent approach could involve the coupling of a pre-functionalized pyridine ring with a butyl-containing fragment.
Strategies for Assembling Complex Pyridinone Architectures
While a specific convergent synthesis for this compound is not prominently documented, the principles can be extrapolated from the synthesis of more complex pyridinone-containing structures. For instance, multi-step syntheses often involve the initial construction of a substituted pyridine ring followed by modifications. A hypothetical convergent synthesis could involve the preparation of a suitably protected 4-aminopyridin-2-one, which could then undergo a Sandmeyer-type reaction to introduce the bromo group, followed by N-alkylation.
Alternatively, a multi-step pathway could begin with a simple pyridine derivative, such as 2,4-dihydroxypyridine. This could be selectively N-butylated, followed by conversion of the 4-hydroxy group to a bromine. The conversion of a hydroxyl group to a bromine on a pyridine ring can be challenging but may be achieved using reagents like phosphorus oxybromide or phosphorus pentabromide under forcing conditions.
Evaluation of Overall Reaction Efficiencies and Selectivity
The primary route to this compound involves the N-alkylation of 4-bromopyridin-2(1H)-one with a suitable butylating agent, typically 1-bromobutane. The key challenge in this synthesis is controlling the regioselectivity of the alkylation reaction. The pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, presenting two nucleophilic sites: the nitrogen atom and the oxygen atom. This can lead to the formation of two isomeric products: the desired N-alkylated product, this compound, and the undesired O-alkylated product, 2-(butoxy)-4-bromopyridine.
The choice of reaction conditions, particularly the base and solvent, plays a pivotal role in directing the outcome of the alkylation. Generally, the use of a strong base in a polar aprotic solvent, such as dimethylformamide (DMF), favors the formation of the N-alkylated product. organic-chemistry.org The base deprotonates the pyridone, and in aprotic solvents, the resulting pyridone anion's negative charge is more localized on the nitrogen atom, rendering it a more potent nucleophile. In contrast, in protic solvents, the oxygen atom is more effectively solvated, which can enhance its nucleophilicity and lead to a higher proportion of the O-alkylated byproduct.
Recent advancements in the N-alkylation of 2-pyridones have highlighted methods that can achieve high regioselectivity and efficiency. For instance, a method utilizing tris(dimethylamino)phosphine (P(NMe2)3) as a mediator for the direct N-alkylation of 2-pyridones has been shown to be highly selective and applicable for scale-up. organic-chemistry.org Another approach involves the use of tetraalkylammonium fluoride (B91410) as a promoter for the N-alkylation of 2-pyridones, which has been reported to provide high yields and selectivity. google.com The presence of the bromo substituent at the 4-position can also influence the regioselectivity of the alkylation, potentially through electronic effects that modulate the nucleophilicity of the nitrogen and oxygen atoms. organic-chemistry.org
The efficiency of the reaction is typically evaluated by the isolated yield of the desired product. In laboratory settings, yields can be influenced by factors such as reaction time, temperature, and the purity of the starting materials. For the N-alkylation of 4-bromopyridin-2(1H)-one with 1-bromobutane, yields can vary significantly based on the chosen conditions.
To illustrate the impact of reaction conditions on efficiency and selectivity, the following data table summarizes hypothetical results from a study on the synthesis of this compound.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of N-alkylated Product (%) | N/O-Alkylation Ratio |
| 1 | K₂CO₃ | Acetone | Reflux | 24 | 65 | 5:1 |
| 2 | NaH | THF | 25 | 12 | 85 | 15:1 |
| 3 | Cs₂CO₃ | DMF | 60 | 8 | 92 | >20:1 |
| 4 | P(NMe2)3 | Toluene | 25 | 6 | 95 | >50:1 |
| 5 | Tetrabutylammonium fluoride | Acetonitrile | 80 | 10 | 90 | >20:1 |
This table presents illustrative data based on trends reported in the literature for similar reactions and is not based on a single, specific experimental report for this exact compound.
As the table suggests, the combination of a strong base like sodium hydride or cesium carbonate in a polar aprotic solvent like THF or DMF leads to significantly higher yields and selectivity for the desired N-alkylated product. The use of more advanced methods, such as those employing P(NMe2)3 or tetraalkylammonium fluoride, can further enhance these parameters, offering milder reaction conditions and even greater selectivity.
Industrial Scalability Considerations for this compound Synthesis
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations. The primary goals of industrial synthesis are to ensure a safe, cost-effective, and environmentally sustainable process that consistently delivers a high-purity product.
Process Optimization and Control: On a large scale, precise control over reaction parameters is crucial. This includes maintaining uniform temperature distribution within large reactors to prevent localized overheating, which could lead to side reactions or decomposition of the product. The rate of addition of reagents, such as the butylating agent and the base, must be carefully controlled to manage the reaction exotherm and ensure consistent product quality. In-process controls (IPCs) are often implemented to monitor the progress of the reaction and determine the optimal endpoint, thereby maximizing yield and minimizing the formation of impurities.
Choice of Reagents and Solvents: The selection of reagents and solvents for industrial production is heavily influenced by cost, safety, and environmental impact. While reagents like sodium hydride can be highly effective, they are also pyrophoric and require specialized handling procedures, which can increase operational costs and safety risks. Less hazardous alternatives, such as potassium or cesium carbonate, might be preferred, even if they require slightly longer reaction times or higher temperatures. Similarly, the choice of solvent will depend on its cost, boiling point (for ease of removal), and environmental, health, and safety (EHS) profile. The use of greener solvents is an increasingly important consideration in modern chemical manufacturing.
Work-up and Purification: The isolation and purification of the final product on an industrial scale must be efficient and scalable. This often involves extraction, crystallization, or distillation. The choice of purification method will depend on the physical properties of this compound and the nature of any impurities. Crystallization is often a preferred method for large-scale purification as it can provide a high-purity product in a single step and is generally more cost-effective than chromatography. The development of a robust crystallization process that consistently yields the desired crystal form and particle size is a critical aspect of industrial scale-up.
Safety: The safe operation of the manufacturing process is of paramount importance. A thorough hazard and operability (HAZOP) study is conducted to identify potential safety risks and to implement appropriate control measures. This includes considerations for handling flammable solvents, corrosive reagents, and managing exothermic reactions.
The following table outlines key considerations for the industrial scalability of the synthesis of this compound.
| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |
| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Heat transfer, mixing efficiency, material compatibility |
| Reagent Handling | Manual addition | Automated dosing systems | Safety, accuracy, control of reaction rate |
| Temperature Control | Heating mantle, ice bath | Jacketed reactor with heating/cooling fluid | Precise temperature control, management of exotherms |
| Work-up | Separatory funnel, rotary evaporator | Large-scale extractors, distillation columns | Efficiency, solvent recovery, throughput |
| Purification | Flash chromatography | Crystallization, filtration, drying | Purity, yield, crystal form, particle size, cost |
| Safety | Fume hood, personal protective equipment | Process safety management, HAZOP studies | Containment, emergency procedures, operator safety |
| Waste | Small quantities, often disposed of | Large volumes, requiring treatment or recycling | Environmental regulations, cost of disposal |
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 4 Bromo 1 Butylpyridin 2 1h One
Nucleophilic and Electrophilic Reactions on the Pyridinone Ring System
The electronic nature of the 1-butyl-pyridin-2(1H)-one ring is inherently electron-poor due to the electron-withdrawing effects of the ring nitrogen atom and the exocyclic carbonyl group. This characteristic renders the ring susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. stackexchange.com
The bromine atom at the C4-position is a key functional handle for reactivity, primarily serving as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The C4 position is electronically activated toward nucleophilic attack because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative ring nitrogen and the carbonyl oxygen. stackexchange.com
The mechanism is a two-step addition-elimination process:
Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate.
Elimination: The aromaticity is restored by the expulsion of the bromide ion, resulting in the net substitution of bromine with the incoming nucleophile.
This pathway allows for the introduction of a wide variety of nucleophiles at the C4-position, including alkoxides, thiolates, and amines. The reactivity in these SNAr reactions is generally high due to the combined activation by the ring nitrogen and the carbonyl group. researchgate.netchemistry-online.com The N-alkylation of the pyridinone nitrogen to form a pyridinium-like structure further enhances the ring's electrophilicity, making it even more susceptible to nucleophilic attack compared to its N-H counterpart. nih.gov
The N-butyl group attached to the ring nitrogen exerts both electronic and steric effects that modulate the reactivity of the pyridinone system.
Electronic Effects: As an alkyl group, the butyl moiety is weakly electron-donating through induction. This effect slightly increases the electron density of the pyridinone ring, which can subtly decrease its reactivity toward nucleophiles compared to an N-H or N-aryl pyridinone. However, this deactivating inductive effect is generally outweighed by the strong electron-withdrawing character of the pyridinone core itself.
Steric Effects: The butyl group introduces steric bulk, primarily around the C2 and C6 positions of the ring. While the primary site of nucleophilic substitution is the more distant C4-position, the steric hindrance from the N-butyl group can influence the approach of bulky reagents and catalysts, potentially affecting reaction rates and the conformational preferences of intermediates and transition states. researchgate.netnih.gov
Furthermore, the presence of the N-butyl group prevents the pyridinone from tautomerizing to its 2-hydroxypyridine (B17775) form. This "locked" keto structure ensures that reactions occur on a defined pyridinone scaffold, influencing its aromatic character and subsequent reactivity patterns.
Oxidation and Reduction Chemistry of the 4-Bromo-1-butylpyridin-2(1H)-one Core
The this compound molecule contains several functional groups that can undergo oxidation or reduction under appropriate conditions, including the pyridinone ring, the C-Br bond, and the N-butyl chain.
While specific literature on the oxidation of this compound is limited, plausible oxidation pathways can be predicted based on the reactivity of related structures. Biocatalytic methods, for instance, offer a potential route for selective oxidation. Enzymes such as laccases, often used in mediator systems, or alcohol dehydrogenases could potentially hydroxylate the N-butyl chain at specific positions. acsgcipr.orgmdpi.com Chemical oxidation could also target the alkyl chain, though this would likely require harsh conditions that might compromise the sensitive pyridinone ring. Another possibility is the oxidation of the ring nitrogen to form an N-oxide, although the presence of the electron-donating N-butyl group might influence this process.
Two primary reductive transformations are relevant for this molecule: reductive dehalogenation and reduction of the carbonyl group.
Reductive Dehalogenation: The carbon-bromine bond can be selectively cleaved through reductive dehalogenation. A common and efficient method is catalytic hydrogenation, using a palladium catalyst (e.g., 10% Pd on carbon) and a hydrogen source (e.g., H₂ gas). organic-chemistry.org This reaction proceeds under neutral conditions and typically displays high functional group tolerance, allowing for the removal of the bromine atom to yield 1-butylpyridin-2(1H)-one without affecting the pyridinone ring or the N-butyl group. organic-chemistry.org
Advanced Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
The C(sp²)-Br bond at the 4-position of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, significantly enhancing the molecular complexity and synthetic utility of the pyridinone scaffold.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C4-position of the pyridinone and a carbon atom from an organoboron compound (e.g., a boronic acid or ester). The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.orgyonedalabs.com This method is widely used to synthesize biaryl and vinyl-substituted pyridinones. semanticscholar.orgmdpi.com
Sonogashira Coupling: The Sonogashira reaction is used to form a C-C bond between the C4-position and a terminal alkyne, yielding an alkynyl-substituted pyridinone. libretexts.org The reaction is co-catalyzed by palladium and copper complexes and is performed in the presence of a base. researchgate.netorganic-chemistry.orgscirp.org This transformation is valuable for introducing rigid, linear alkyne linkers into the molecule.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. It couples the C4-position of the pyridinone with a primary or secondary amine, providing access to 4-amino-substituted pyridinone derivatives. wikipedia.orgacsgcipr.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.orglibretexts.org
Heck Coupling: The Heck reaction can be employed to form a C-C bond between the C4-position and an alkene. wikipedia.orgmasterorganicchemistry.com This palladium-catalyzed process results in the formation of a new, substituted alkene at the C4-position and is known for its high stereoselectivity. nih.govorganic-chemistry.org
The table below summarizes typical conditions for these key cross-coupling reactions as applied to bromo-heterocyclic substrates.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Bond Formed |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O, DMF | C(sp²)-C(sp²) or C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | Toluene, DMF, THF | C(sp²)-C(sp) |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | C(sp²)-N |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | C(sp²)-C(sp²) |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Negishi)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. mdpi.com The bromine atom at the 4-position of the pyridinone ring makes this compound an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle comprising oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki and Negishi reactions) or migratory insertion (for the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org this compound is expected to readily participate in Suzuki-Miyaura coupling with various aryl- and vinylboronic acids. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.com For similar bromopyridine substrates, catalyst systems like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) precursor like palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand are effective. semanticscholar.orgarkat-usa.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Expected Product |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 1-Butyl-4-phenylpyridin-2(1H)-one |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 1-Butyl-4-(4-methoxyphenyl)pyridin-2(1H)-one |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org this compound can be coupled with a variety of alkenes, such as styrenes and acrylates, to introduce a vinyl substituent at the 4-position. Reaction conditions often employ a palladium(II) source like Pd(OAc)₂ and a phosphine ligand, with a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) to neutralize the HBr generated. nih.gov
Table 2: Representative Conditions for Heck Reaction of this compound
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Expected Product |
|---|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 1-Butyl-4-((E)-styryl)pyridin-2(1H)-one |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 100 | (E)-n-Butyl 3-(1-butyl-2-oxo-1,2-dihydropyridin-4-yl)acrylate |
Negishi Coupling
The Negishi coupling reaction forms carbon-carbon bonds by reacting an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org To utilize this compound in a Negishi coupling, it would be reacted with an organozinc reagent (R-ZnX) in the presence of a catalyst like Pd(PPh₃)₄. orgsyn.orgresearchgate.net This method is particularly useful for introducing alkyl, benzyl, or other aryl groups.
Table 3: Representative Conditions for Negishi Coupling of this compound
| Organozinc Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Expected Product |
|---|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 1-Butyl-4-phenylpyridin-2(1H)-one |
| Benzylzinc bromide | PdCl₂(dppf) (3) | Dioxane | 80 | 4-Benzyl-1-butylpyridin-2(1H)-one |
Emerging Metal-Catalyzed Transformations
Beyond the well-established palladium-catalyzed cross-coupling reactions, other transition metal-catalyzed transformations are increasingly being applied to aryl halides. These emerging methods offer alternative pathways for C-C and C-heteroatom bond formation, often with unique reactivity and selectivity. nih.gov
One such significant area is C-H activation, where a transition metal catalyst, often palladium, forges a new bond by directly functionalizing a C-H bond, guided by a directing group on the substrate. nih.gov While the pyridinone itself can act as a directing group, these reactions typically functionalize C-H bonds ortho to the directing group, a position not immediately adjacent to the bromine in this compound.
More directly applicable are other cross-coupling reactions that expand the scope of accessible structures. For instance, the Sonogashira coupling allows for the synthesis of alkynylated pyridinones by coupling this compound with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that would enable the formation of a C-N bond at the 4-position, coupling the bromo-pyridinone with a primary or secondary amine.
Furthermore, reactions catalyzed by metals other than palladium, such as nickel or copper, are gaining prominence. Nickel catalysis, for example, can sometimes offer different reactivity or be more cost-effective for certain transformations. Copper-catalyzed reactions, such as the Ullmann condensation, provide classic though often harsher routes to C-N and C-O bond formation.
Table 4: Plausible Emerging Metal-Catalyzed Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-Butyl-4-(phenylethynyl)pyridin-2(1H)-one |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 1-Butyl-4-morpholinopyridin-2(1H)-one |
Derivatization Strategies for this compound
Derivatization of this compound can be approached by targeting two distinct regions of the molecule: the pyridinone nucleus, where the bromine atom is the primary site of reactivity, and the N-butyl side chain.
Functional Group Interconversions on the Pyridinone Nucleus
The bromine atom at the C4 position is the most versatile functional handle on the pyridinone core. Its conversion to other groups can be achieved through various reactions:
Cross-Coupling Reactions: As detailed in section 3.3.1, the bromine can be substituted with a wide array of carbon-based groups (aryl, vinyl, alkyl, alkynyl) via palladium-catalyzed reactions.
Nucleophilic Aromatic Substitution (SₙAr): While typically challenging on electron-rich rings, SₙAr reactions can sometimes be facilitated by the electron-withdrawing nature of the pyridinone carbonyl group. Strong nucleophiles such as alkoxides or thiolates might displace the bromide under forcing conditions, potentially catalyzed by copper.
Lithiation and Quenching: Halogen-metal exchange using an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures would convert the C-Br bond into a C-Li bond. This highly reactive intermediate could then be quenched with various electrophiles to introduce a range of functional groups (e.g., CO₂ to form a carboxylic acid, DMF to form an aldehyde, or alkyl halides to introduce alkyl groups).
Cyanation: A palladium-catalyzed cyanation, using a cyanide source like zinc cyanide (Zn(CN)₂), can replace the bromine atom with a nitrile group. This nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an amine.
Side-Chain Modifications on the N-Butyl Group
The N-butyl group, being a saturated alkyl chain, is significantly less reactive than the brominated aromatic ring. wikipedia.orgcollegedunia.com Modifications typically require more forcing conditions and often proceed via radical pathways.
Radical Halogenation: Free-radical bromination, using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), could selectively introduce a bromine atom onto the butyl chain. The selectivity would favor the methylene group adjacent to the terminal methyl group (the 3-position of the butyl chain) or potentially the terminal methyl group itself (the 4-position), as these are less sterically hindered and lead to secondary and primary radicals, respectively.
Further Functionalization: Once halogenated, the N-butyl side chain possesses a new reactive handle. The introduced bromine atom could be displaced by nucleophiles (e.g., azide, cyanide, hydroxide) in Sₙ2 reactions or used in the formation of organometallic reagents (e.g., a Grignard reagent) for subsequent C-C bond formation.
These strategies allow for the systematic modification of the N-butyl group, enabling the exploration of structure-activity relationships by altering the length, branching, or terminal functionality of the side chain.
Computational and Theoretical Chemistry Studies of 4 Bromo 1 Butylpyridin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and a host of derived properties. youtube.com
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. researchgate.net For a molecule like 4-bromo-1-butylpyridin-2(1H)-one, a researcher would start by performing a geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation (the most stable 3D structure).
The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G**) is crucial for obtaining reliable results. nih.gov The optimized geometry provides key data points such as bond lengths, bond angles, and dihedral angles, which constitute the foundational data for all further calculations.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, demonstrating the type of data that would be generated from a DFT geometry optimization. The values are not based on actual calculations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length | C4 | Br | - | ~1.90 Å |
| Bond Length | N1 | C2 | - | ~1.40 Å |
| Bond Length | C2 | O | - | ~1.25 Å |
| Bond Angle | C3 | C4 | C5 | ~118° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their properties are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. Analysis would reveal the spatial distribution of these orbitals, indicating which atoms are most involved in electron donation and acceptance.
Table 2: Hypothetical Frontier Orbital Properties (Illustrative) This table illustrates the kind of data derived from a frontier orbital analysis. The values are not based on actual calculations.
| Property | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |
An Electrostatic Potential (ESP) map visualizes the total charge distribution of a molecule on its electron density surface. nih.gov It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.
Red regions indicate areas of negative electrostatic potential, typically found around electronegative atoms like oxygen, and are associated with sites for electrophilic attack.
Blue regions indicate areas of positive electrostatic potential, often found around hydrogen atoms bonded to heteroatoms, and are associated with sites for nucleophilic attack.
Green regions represent neutral or nonpolar areas.
Analysis of Hirshfeld or Mulliken population charges provides a quantitative measure of the partial charge on each atom, complementing the qualitative ESP map. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can map out the entire energy landscape of a chemical reaction, providing insights that are often impossible to obtain through experimentation alone. acs.org
For a proposed reaction, such as a nucleophilic substitution at the bromine-bearing carbon, computational methods can identify the transition state (TS). researchgate.netschrodinger.com The TS is the highest energy point along the reaction coordinate, representing the "peak" that reactants must overcome to become products.
Locating the TS structure and performing a frequency calculation to confirm it has exactly one imaginary frequency is a standard procedure. The energy difference between the reactants and the transition state is the activation energy (or energy barrier). A high barrier indicates a slow reaction, while a low barrier suggests a fast one. researchgate.net
Molecules can often react through multiple competing pathways. For instance, a nucleophile might attack the pyridinone ring at different positions. Computational modeling allows for the exploration of these different pathways. nih.govresearchgate.net
By calculating the activation energies for each potential pathway, chemists can predict the reaction's outcome and understand its selectivity (regio- or stereoselectivity). The pathway with the lowest energy barrier will be the kinetically favored one and will lead to the major product. This predictive capability is a cornerstone of modern reaction design. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules at an atomic level. easychair.org By simulating the movement of atoms and molecules over time, MD provides valuable insights into conformational changes and the influence of the surrounding environment, such as solvents. easychair.org
Conformational Analysis:
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Molecules are not static entities; they exist as an ensemble of different conformations. MD simulations can map the potential energy surface of a molecule, identifying stable conformations and the energy barriers between them. acs.orgpnas.org This is achieved by solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field.
For a molecule like this compound, the butyl chain introduces significant conformational flexibility. An MD simulation would track the torsional angles of this chain, revealing the preferred spatial arrangements and the dynamics of their interconversion. mdpi.com This analysis provides a detailed picture of the molecule's flexibility and the distribution of its conformers in a given environment.
Solvent Effects:
The solvent environment can profoundly impact a molecule's conformation and reactivity. MD simulations can explicitly model the solvent molecules, providing a detailed picture of solute-solvent interactions. easychair.orgaip.org Alternatively, implicit solvent models can be used to represent the solvent as a continuous medium, which is computationally less expensive. illinois.edu
Simulations can reveal how solvent molecules arrange around the solute, forming solvation shells. easychair.org The polarity of the solvent, its ability to form hydrogen bonds, and steric factors all influence the conformational equilibrium of the solute. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. The following table illustrates hypothetical results from MD simulations on a related pyridinone derivative in different solvents, showcasing how the solvent can alter the population of different conformers.
| Solvent | Dielectric Constant | Predominant Conformer of Butyl Chain | Population (%) |
| Water | 78.4 | Extended | 65 |
| Methanol | 32.7 | Gauche | 55 |
| Chloroform | 4.8 | Folded | 70 |
This table presents hypothetical data for illustrative purposes and does not represent experimental findings for this compound.
By analyzing the interactions between the solute and solvent molecules, researchers can gain a deeper understanding of solubility, reaction kinetics, and other solvent-dependent properties. rsc.org
Prediction and Validation of Spectroscopic Data via Computational Methods
Computational chemistry offers powerful methods for predicting various spectroscopic properties of molecules, which can be crucial for structure elucidation and characterization. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. nih.gov
Prediction of Spectroscopic Data:
DFT calculations can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govyoutube.com For NMR predictions, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed within the DFT framework to calculate the magnetic shielding tensors of nuclei. acs.org These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding IR intensities. nsf.gov These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.
The following table provides an example of how predicted NMR data for a pyridinone derivative might be presented and compared with hypothetical experimental values.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Difference (ppm) |
| C2 (C=O) | 162.5 | 161.9 | 0.6 |
| C3 | 110.2 | 109.8 | 0.4 |
| C4 (C-Br) | 95.8 | 96.5 | -0.7 |
| C5 | 140.1 | 139.7 | 0.4 |
| C6 | 125.7 | 125.1 | 0.6 |
This table contains illustrative data and is not based on actual calculations for this compound.
Validation of Computational Methods:
The accuracy of computationally predicted spectroscopic data depends on the chosen level of theory (functional and basis set). nih.gov Therefore, it is essential to validate the computational method against experimental data for a set of known compounds with similar structural features. nih.gov This validation process helps in selecting the most appropriate computational protocol that provides the best agreement with experimental observations.
Recent advancements have also seen the integration of machine learning with DFT calculations to enhance the accuracy of spectroscopic predictions. nih.gov These models are trained on large datasets of experimental and calculated data to correct for systematic errors in the computational methods, leading to more reliable predictions. acs.org
Broader Academic Applications of 4 Bromo 1 Butylpyridin 2 1h One in Chemical Sciences
A Versatile Synthetic Building Block for Advanced Organic Scaffolds
The molecular architecture of 4-bromo-1-butylpyridin-2(1H)-one, featuring a reactive bromine atom on the pyridinone ring and a flexible N-butyl group, makes it an exemplary building block for the synthesis of more elaborate organic structures. This versatility is primarily exploited in the generation of functionalized heterocyclic compounds and the construction of complex polycyclic systems.
Access to Functionalized Heterocyclic Compounds
The bromine atom at the C4 position of the pyridinone ring is a key handle for introducing a wide range of functional groups through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. rsc.orgfrontiersin.org These reactions allow for the formation of carbon-carbon bonds between the pyridinone core and various aryl or heteroaryl boronic acids. rsc.org The N-butyl group, while not directly participating in the coupling reaction, influences the solubility and physical properties of the molecule, which can be advantageous in certain solvent systems. researchgate.net
The general scheme for a Suzuki-Miyaura coupling reaction involving a bromo-substituted pyridinone is depicted below. The reaction typically proceeds in the presence of a palladium catalyst and a base.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 4-Bromo-N-alkylpyridin-2-one | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-Aryl-N-alkylpyridin-2-one |
| 4-Bromo-N-alkylpyridin-2-one | Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Heteroaryl-N-alkylpyridin-2-one |
This table represents typical conditions for Suzuki-Miyaura reactions involving bromo-substituted heterocycles and is illustrative for the potential reactions of this compound.
The ability to introduce diverse aromatic and heterocyclic moieties at the C4 position opens up avenues for creating libraries of novel compounds with potential applications in medicinal chemistry and materials science. wikipedia.orgnih.gov The resulting functionalized pyridinones can serve as key intermediates in the synthesis of more complex molecular architectures.
Construction of Complex Polycyclic Aromatic Systems
While direct applications of this compound in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its structure lends itself to such transformations. The bromo-substituted pyridinone core can be envisioned as a key component in annulation strategies to build fused ring systems. For instance, through a sequence of cross-coupling and subsequent intramolecular cyclization reactions, it is plausible to construct novel BN-embedded PAHs or other extended π-systems. ed.ac.uknih.gov
The synthesis of such complex systems often involves multi-step reaction sequences where the pyridinone moiety can be either a starting material or an intermediate. The N-butyl group can play a role in directing the stereochemistry of certain cyclization reactions or in modifying the electronic properties of the final polycyclic system. The development of synthetic routes utilizing N-directed bromoboration reactions of diynes with BBr₃ has opened up new possibilities for creating internally BN-doped PAHs from readily available precursors. ed.ac.uk
Contributions to Catalysis and Materials Science Research
Beyond its role as a synthetic intermediate, the unique electronic and structural features of this compound and its derivatives have led to their exploration in the realms of catalysis and materials science.
Exploration in Ligand Development for Transition Metal Catalysis
Pyridinone-based structures are recognized as versatile ligand platforms in transition metal coordination chemistry and catalysis. rsc.org The pyridonate ligand, formed upon deprotonation, can coordinate to metal centers in various modes, influencing the catalytic activity and selectivity of the resulting complex. rsc.org While specific studies on this compound as a ligand precursor are limited, the general principles of pyridinone coordination chemistry suggest its potential in this area. researchgate.netcapes.gov.br
The nitrogen and oxygen atoms of the pyridinone ring can act as a bidentate chelating ligand for a variety of transition metals. The N-butyl group can influence the steric environment around the metal center, which is a critical factor in controlling the outcome of catalytic reactions. rsc.org Furthermore, the bromine atom at the C4 position could be retained in the final ligand structure to modulate the electronic properties of the metal complex or it could be used as a reactive handle to anchor the ligand to a solid support. nih.gov
| Metal Center | Potential Ligand | Coordination Mode | Potential Catalytic Application |
| Palladium(II) | 1-Butyl-4-arylpyridin-2-one | N,O-bidentate | Cross-coupling reactions |
| Rhodium(I) | 1-Butyl-4-phosphinopyridin-2-one | P,O-bidentate | Hydroformylation |
| Ruthenium(II) | 1-Butyl-4-(pyrazolyl)pyridin-2-one | N,N,O-tridentate | Transfer hydrogenation |
This table provides hypothetical examples of how derivatives of this compound could be employed as ligands in transition metal catalysis, based on known coordination chemistry of pyridinones.
Investigations in the Synthesis of Optoelectronic Materials
The conjugated π-system of the pyridinone ring makes it an attractive component for the design of organic optoelectronic materials. The introduction of various substituents through cross-coupling reactions at the C4 position allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. nih.gov Terpyridine-containing π-conjugated polymers, for example, have shown promise in light-emitting and photovoltaic applications. nih.gov
While direct polymerization studies of this compound may not be reported, it can serve as a monomer or a precursor to a monomer for the synthesis of novel conjugated polymers. The N-butyl group enhances solubility, which is a crucial factor for the processability of polymeric materials. By incorporating the pyridinone unit into a polymer backbone, it is possible to create materials with tailored HOMO/LUMO energy levels, absorption, and emission characteristics suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Pyrene-based materials, which can be conceptually linked to extended pyridinone systems, have been extensively studied as organic semiconductors. rsc.org
Precursors for Supramolecular Assemblies
The ability of pyridinone derivatives to participate in hydrogen bonding and other non-covalent interactions makes them excellent candidates for the construction of supramolecular assemblies. rsc.org The amide-like functionality within the pyridinone ring can act as both a hydrogen bond donor and acceptor, leading to the formation of well-defined one-, two-, or three-dimensional networks. rsc.org
The N-butyl group in this compound can influence the packing of molecules in the solid state, directing the formation of specific supramolecular architectures. Furthermore, the bromine atom can participate in halogen bonding, another important non-covalent interaction for crystal engineering. By replacing the bromine atom with other functional groups via the synthetic methods described earlier, it is possible to introduce a variety of recognition sites for the programmed self-assembly of complex supramolecular structures. These structures could find applications in areas such as host-guest chemistry, molecular sensing, and the development of novel crystalline materials with desired properties.
Information regarding the chemical compound this compound is not available in the public domain.
Extensive research has been conducted to gather information specifically on the chemical compound "this compound" for the purpose of generating a detailed scientific article. Despite comprehensive searches of chemical databases, academic journals, and other scientific literature, no specific data, research findings, or detailed discussions pertaining to this exact compound could be located.
The search results did yield information on structurally related compounds, such as "4-bromo-1-methylpyridin-2(1H)-one" and other derivatives of pyridinone. This body of literature provides general insights into the chemistry of the pyridinone scaffold, including synthetic methodologies and reactivity patterns. For instance, the synthesis of similar pyridinones often involves the N-alkylation of a corresponding pyridin-2-ol precursor. researchgate.netchemicalbook.com The reactivity of the brominated pyridine (B92270) ring is also a subject of investigation in related molecules, often exploring its utility in cross-coupling reactions to form more complex structures. researchgate.net
However, without any direct studies or data on "this compound," it is impossible to provide a scientifically accurate and detailed article that adheres to the requested focus. Any attempt to extrapolate findings from related compounds would be speculative and would not meet the required standard of discussing this specific chemical entity.
Therefore, we must conclude that there is currently no publicly available scientific information to construct an article on the fundamental investigations into the pyridinone chemistry of this compound.
Q & A
Q. How to design a stability study for this compound under different storage conditions?
- Methodological Answer :
- Forced degradation : Expose samples to heat (40–60°C), light (UV-A/B), and humidity (75% RH) for 4–12 weeks.
- LC-MS analysis : Track degradation products (e.g., de-brominated analogs or oxidation byproducts) using a Q-TOF mass spectrometer.
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on accelerated stability data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
